molecular formula C10H13N5O3 B11378603 N-(5,6-dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methoxyacetamide

N-(5,6-dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methoxyacetamide

Cat. No.: B11378603
M. Wt: 251.24 g/mol
InChI Key: ZIHCTWVCURMQRS-UHFFFAOYSA-N
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Description

N-(5,6-dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methoxyacetamide is a synthetic compound belonging to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methoxyacetamide typically involves the condensation of appropriate triazole and pyrimidine precursors. One common method involves the reaction of 5,6-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-7-one with methoxyacetyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperature conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, each with potentially unique properties and applications .

Mechanism of Action

The mechanism of action of N-(5,6-dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methoxyacetamide involves its interaction with specific molecular targets. One of the primary targets is CDK2, an enzyme involved in cell cycle regulation. The compound binds to the active site of CDK2, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

N-(5,6-dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methoxyacetamide can be compared with other triazolopyrimidine derivatives:

The uniqueness of this compound lies in its specific structural features and its ability to selectively inhibit CDK2, making it a promising candidate for further research and development in medicinal chemistry .

Properties

Molecular Formula

C10H13N5O3

Molecular Weight

251.24 g/mol

IUPAC Name

N-(5,6-dimethyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methoxyacetamide

InChI

InChI=1S/C10H13N5O3/c1-5-6(2)11-10-13-9(12-7(16)4-18-3)14-15(10)8(5)17/h4H2,1-3H3,(H2,11,12,13,14,16)

InChI Key

ZIHCTWVCURMQRS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2N=C(NN2C1=O)NC(=O)COC)C

Origin of Product

United States

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